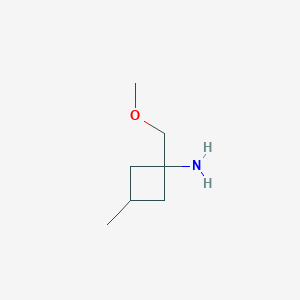
1-(Methoxymethyl)-3-methylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-3-methylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a methoxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3-methylcyclobutan-1-amine typically involves the formation of the cyclobutane ring followed by the introduction of the methoxymethyl and methyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclobutane derivative, the methoxymethyl group can be introduced via nucleophilic substitution reactions using methoxymethyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-3-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxymethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like methoxymethyl chloride and bases such as sodium hydride (NaH) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(Methoxymethyl)-3-methylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)-3-methylcyclobutan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl acetic acid
- 4-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl butanoic acid
- 4-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl butanoic acid
Uniqueness: 1-(Methoxymethyl)-3-methylcyclobutan-1-amine is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Biological Activity
1-(Methoxymethyl)-3-methylcyclobutan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₃N₁O
- Molecular Weight : 129.19 g/mol
The compound features a cyclobutane ring, which contributes to its unique properties and biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets:
Antiviral Activity
Studies on related compounds indicate potential antiviral properties. For instance, cyclobutane derivatives have been evaluated for their efficacy against various viruses, including influenza and herpes simplex virus (HSV). The mechanism often involves the inhibition of viral entry or replication within host cells .
Neuropharmacological Effects
Some derivatives of cyclobutane compounds exhibit effects on neurotransmitter systems. For example, compounds that act as muscarinic receptor agonists may influence cognitive functions and memory. Although specific data on this compound is sparse, the structural characteristics suggest possible interactions with neurotransmitter receptors .
In Vitro Studies
A study investigating the antiviral activity of cyclobutane derivatives demonstrated that certain modifications to the cyclobutane ring could enhance efficacy against viral infections. These findings suggest that this compound may warrant further investigation in similar contexts .
Pharmacological Profiling
Pharmacological studies have indicated that compounds with similar structures can exhibit a range of activities from anti-inflammatory to neuroprotective effects. The specific activity profile of this compound remains to be fully characterized but shows potential based on related compounds .
Data Table: Comparative Biological Activities
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(methoxymethyl)-3-methylcyclobutan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-6-3-7(8,4-6)5-9-2/h6H,3-5,8H2,1-2H3 |
InChI Key |
RKROFUJZAJHFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(COC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















